molecular formula C8H7ClO B13429490 Phenylacetyl-d5 Chloride

Phenylacetyl-d5 Chloride

Cat. No.: B13429490
M. Wt: 159.62 g/mol
InChI Key: VMZCDNSFRSVYKQ-RALIUCGRSA-N
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Description

Phenylacetyl-d5 Chloride is a deuterated derivative of phenylacetyl chloride, an organic compound characterized by the presence of a phenyl group attached to an acetyl chloride moiety. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various aromatic compounds, pharmaceuticals, and other organic chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylacetyl-d5 Chloride can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with oxalyl chloride in the presence of a solvent like benzene. The reaction proceeds smoothly, producing phenylacetyl chloride along with by-products such as carbon dioxide and carbon monoxide . Another method involves the use of Meldrum’s acid and anhydrous dichloromethane, followed by the addition of pyridine and phenylacetyl chloride .

Industrial Production Methods: In industrial settings, phenylacetyl chloride is typically produced by reacting phenylacetic acid with thionyl chloride or phosphorus trichloride. These reactions are carried out under controlled conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenylacetyl-d5 Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of phenylacetyl-d5 chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the presence of the acetyl chloride group, which is highly electrophilic and readily undergoes nucleophilic substitution reactions .

Comparison with Similar Compounds

    Phenylacetyl Chloride: The non-deuterated version of phenylacetyl-d5 chloride.

    Benzoyl Chloride: Another acyl chloride with a benzene ring but differs in the position of the carbonyl group.

    Acetyl Chloride: A simpler acyl chloride without the phenyl group.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which can be useful in isotopic labeling studies and in understanding reaction mechanisms. The deuterium atoms provide a distinct mass difference, making it easier to trace the compound in various chemical and biological processes .

Properties

Molecular Formula

C8H7ClO

Molecular Weight

159.62 g/mol

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenyl)acetyl chloride

InChI

InChI=1S/C8H7ClO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D

InChI Key

VMZCDNSFRSVYKQ-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)CC(=O)Cl

Origin of Product

United States

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